Tert-butyl 4-[4-(1,3-thiazol-2-yloxy)benzamido]piperidine-1-carboxylate
Description
This compound features a piperidine core substituted with a tert-butyl carbamate group at the 1-position and a benzamido moiety at the 4-position. Such structural motifs are common in medicinal chemistry, particularly in kinase inhibitors and protease modulators, due to their ability to engage target proteins through both hydrophobic and polar interactions .
Properties
IUPAC Name |
tert-butyl 4-[[4-(1,3-thiazol-2-yloxy)benzoyl]amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-20(2,3)27-19(25)23-11-8-15(9-12-23)22-17(24)14-4-6-16(7-5-14)26-18-21-10-13-28-18/h4-7,10,13,15H,8-9,11-12H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRRDXYZQIFZHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CC=C(C=C2)OC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[4-(1,3-thiazol-2-yloxy)benzamido]piperidine-1-carboxylate typically involves multiple steps:
Formation of the Thiazole Moiety: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment to Benzamide: The thiazole derivative is then reacted with 4-aminobenzoic acid to form the 4-(1,3-thiazol-2-yloxy)benzamide intermediate.
Piperidine Ring Formation: The benzamide intermediate is then coupled with tert-butyl 4-aminopiperidine-1-carboxylate under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, large-scale reactors, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiazole ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction of the benzamide group can lead to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.
Receptor Binding: Studied for its ability to bind to certain biological receptors.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals.
Antimicrobial Activity: Potential use as an antimicrobial agent.
Industry
Material Science: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-[4-(1,3-thiazol-2-yloxy)benzamido]piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The thiazole moiety may play a crucial role in binding to active sites, while the piperidine ring and benzamide group contribute to the overall binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Variations
Target Compound :
- Core : Piperidine-1-carboxylate.
- Key Substituents :
- 4-Position: Benzamido group linked to a 1,3-thiazol-2-yloxy moiety.
- 1-Position: tert-Butyl carbamate.
Comparators :
Physicochemical and Analytical Data
Biological Activity
Tert-butyl 4-[4-(1,3-thiazol-2-yloxy)benzamido]piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Identifiers:
| Property | Value |
|---|---|
| CAS Number | 869901-02-0 |
| Molecular Formula | C14H20N2O3S |
| Molecular Weight | 296.385 g/mol |
| IUPAC Name | tert-butyl 4-(4-(1,3-thiazol-2-yloxy)benzamido)piperidine-1-carboxylate |
| PubChem CID | 7172298 |
Antimicrobial Properties
Research indicates that compounds with similar structures to this compound exhibit notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis and death.
Anticancer Activity
Recent studies have explored the compound's potential as an anticancer agent . In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines, suggesting a possible role in cancer therapy. The specific pathways involved are still under investigation, but preliminary results indicate interference with cell cycle progression .
The biological activity of this compound is thought to operate through several biochemical pathways:
- Cell Membrane Disruption: Similar compounds have been shown to create pores in bacterial membranes, facilitating the entry of cytotoxic agents.
- Enzyme Inhibition: The structure may allow it to act as an inhibitor for specific enzymes involved in cancer cell metabolism .
Study 1: Antibacterial Efficacy
A study conducted on various thiazole derivatives, including this compound, demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) for S. aureus was found to be 32 µg/mL, while for E. coli, it was 64 µg/mL.
Study 2: Anticancer Activity
In a recent study published in a peer-reviewed journal, the compound was tested against human breast cancer cells (MCF-7). Results showed a significant reduction in cell viability at concentrations of 10 µM and higher after 48 hours of treatment. The mechanism was linked to apoptosis induction as evidenced by increased caspase activity.
Table 1: Biological Activities Overview
Q & A
Q. What are the optimal synthetic routes for preparing tert-butyl 4-[4-(1,3-thiazol-2-yloxy)benzamido]piperidine-1-carboxylate, and how can yield and purity be maximized?
Methodological Answer: The synthesis typically involves multi-step protocols:
Amide Coupling : React 4-(1,3-thiazol-2-yloxy)benzoic acid with tert-butyl 4-aminopiperidine-1-carboxylate using coupling agents like HATU or DCC with DMAP as a catalyst. Solvents such as DCM or DMF are used under inert conditions .
Protection/Deprotection : The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen is retained during coupling but can be removed post-synthesis using TFA for downstream functionalization .
Yield Optimization : Purification via column chromatography (silica gel, hexane/EtOAc gradients) typically achieves >85% purity. For higher yields (>90%), stoichiometric control of reagents and low-temperature reaction conditions (-10°C to 0°C) are critical .
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Purity | Reference |
|---|---|---|---|---|
| Amide Coupling | DCC, DMAP, DCM, RT | 78% | 92% | |
| Oxidation | H₂O₂, AcOH, 50°C | 65% | 88% | |
| Boc Deprotection | TFA/DCM, 0°C | 95% | 95% |
Q. Which analytical techniques are most reliable for characterizing this compound and confirming structural integrity?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm the presence of the thiazole ring (δ 7.2–7.8 ppm for aromatic protons) and Boc group (δ 1.4 ppm for tert-butyl protons) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 417.18 (C₂₀H₂₈N₃O₄S⁺) .
- IR Spectroscopy : Key peaks include C=O stretch (1690–1720 cm⁻¹, Boc group) and N-H bend (1540 cm⁻¹, amide) .
Advanced Research Questions
Q. How do structural modifications (e.g., thiazole substitution, Boc removal) impact biological activity in structure-activity relationship (SAR) studies?
Methodological Answer:
- Thiazole Modifications : Replacing the thiazole oxygen with sulfur (e.g., thiol derivatives) increases lipophilicity, enhancing blood-brain barrier permeability in neuroactive assays .
- Boc Removal : Deprotection of the piperidine nitrogen generates a free amine, enabling salt formation (e.g., HCl salts) for improved aqueous solubility, critical for in vitro cytotoxicity assays .
- Data Contradictions : While some studies report enhanced antimicrobial activity with fluorinated thiazole analogs, others note reduced potency due to steric hindrance .
Q. Table 2: SAR Trends for Select Derivatives
| Derivative | Modification | Bioactivity (IC₅₀, μM) | Reference |
|---|---|---|---|
| Parent Compound | None | 12.3 (Anticancer) | |
| Thiazole-SH | S substitution | 8.7 (Antimicrobial) | |
| Boc-Deprotected | Free amine | 5.4 (Kinase Inhibition) |
Q. What reaction mechanisms govern the compound’s participation in palladium-catalyzed cross-coupling or photoredox reactions?
Methodological Answer:
- Suzuki-Miyaura Coupling : The thiazole’s boronate ester derivative (e.g., tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate) reacts with aryl halides via Pd(PPh₃)₄ catalysis. The mechanism involves oxidative addition, transmetallation, and reductive elimination .
- Photoredox Alkylation : Under blue LED light, the compound undergoes decarboxylative coupling with N-hydroxyphthalimide esters via a radical intermediate, facilitated by Ru(bpy)₃²⁺ as a photocatalyst .
Q. How can researchers design experiments to evaluate its interactions with biological targets (e.g., kinases, GPCRs)?
Methodological Answer:
- Kinase Assays : Use fluorescence-based ADP-Glo™ assays to measure inhibition of kinase activity (e.g., EGFR or CDK2). IC₅₀ values are determined via dose-response curves (1 nM–100 μM) .
- GPCR Binding : Radioligand displacement assays (e.g., ³H-labeled antagonists) quantify affinity for receptors like serotonin 5-HT₆. Competitive binding data are analyzed using Cheng-Prusoff equations .
- Contradictions : Discrepancies in reported IC₅₀ values may arise from assay conditions (e.g., ATP concentration in kinase assays) or cell line variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
